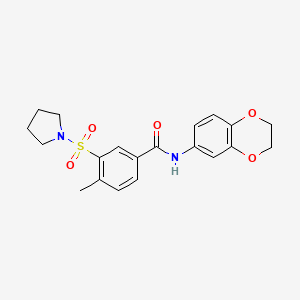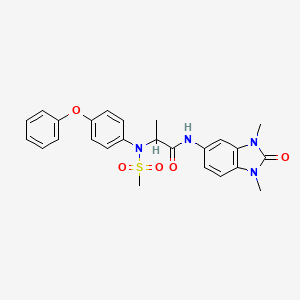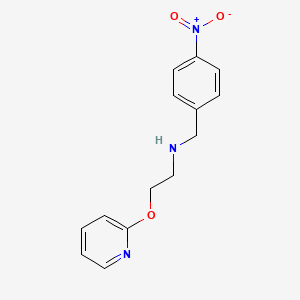
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a pyrrolidinylsulfonyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the pyrrolidinylsulfonyl group, and the final coupling with the benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of specific bonds and formation of new products.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can be compared with other similar compounds, such as:
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: This compound shares the pyrrolidinylsulfonylbenzamide structure but has a different aromatic ring system.
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-methyl-4-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoline-3-carboxamide: This compound has a similar benzodioxin ring but differs in the additional functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H22N2O5S/c1-14-4-5-15(12-19(14)28(24,25)22-8-2-3-9-22)20(23)21-16-6-7-17-18(13-16)27-11-10-26-17/h4-7,12-13H,2-3,8-11H2,1H3,(H,21,23) |
InChI Key |
SRPFWLFLYLOTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483526.png)
![1,8-Dibromo-17-(5-chloro-2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483527.png)
![N-(2-chloro-4-nitrophenyl)-N'-[4-(dimethylamino)benzyl]ethane-1,2-diamine](/img/structure/B12483530.png)
![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12483554.png)

![N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12483566.png)
![1,8-Dibromo-17-(2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483567.png)
![N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12483571.png)
![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483575.png)
![N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12483583.png)
![N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B12483597.png)
![N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12483599.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12483612.png)
